molecular formula C17H11Cl2N3OS B15186903 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)- CAS No. 112445-65-5

3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)-

Cat. No.: B15186903
CAS No.: 112445-65-5
M. Wt: 376.3 g/mol
InChI Key: WYQBIPKHJRHWIK-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)- is a complex organic compound that belongs to the class of pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzothiazolyl Group: This step may involve the use of chlorinated benzothiazole derivatives and suitable catalysts.

    Addition of the Chlorophenyl Group: This can be done through substitution reactions using chlorinated phenyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Controlled Temperature and Pressure: To ensure the stability of intermediates and final products.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Resulting in reduced forms of the compound.

    Substitution: Where specific groups on the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and biological pathways.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Benzothiazole Derivatives: Compounds containing the benzothiazole moiety.

    Chlorophenyl Compounds: Molecules with chlorinated phenyl groups.

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-chlorophenyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

112445-65-5

Molecular Formula

C17H11Cl2N3OS

Molecular Weight

376.3 g/mol

IUPAC Name

2-(6-chloro-1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C17H11Cl2N3OS/c18-11-3-1-10(2-4-11)13-7-8-16(23)22(21-13)17-20-14-6-5-12(19)9-15(14)24-17/h1-6,9H,7-8H2

InChI Key

WYQBIPKHJRHWIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=C(C=C2)Cl)C3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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